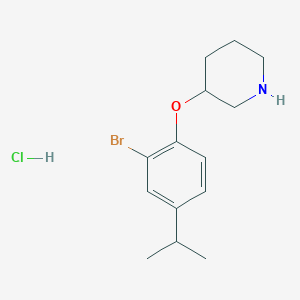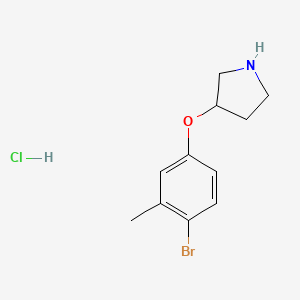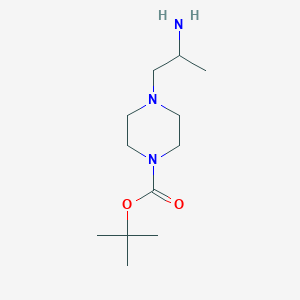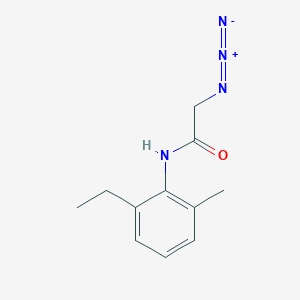
(R)-Tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
(R)-Tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as (R)-TBDI, is a natural product that has been used in scientific research for a variety of purposes. It is a derivative of the isoquinoline family, and it has been studied for its potential pharmacological applications.
Scientific Research Applications
Stereochemistry in Organic Synthesis
The synthesis of (R)-Tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves complex stereochemistry, which is crucial in the creation of homochiral amino acid derivatives. Kollár and Sándor (1993) explored the highly stereoselective hydroformylation of methyl (2 R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, demonstrating the importance of stereochemistry in producing specific formyl products of synthetic value (Kollár & Sándor, 1993).
Tert-Butyloxycarbonylation
Tert-butyloxycarbonylation is a critical reaction in organic synthesis, and the compounds play a significant role here. Saito, Ouchi, and Takahata (2006) described the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a reagent for acidic substrates like phenols and amines, showcasing the compound's utility in high-yield, chemoselective reactions (Saito, Ouchi, & Takahata, 2006).
Synthesis of Isoquinoline Derivatives
The synthesis of isoquinoline derivatives is another key area of application. For instance, Li and Yang (2005) detailed a novel annulation process to synthesize certain medicinally important isoquinoline heterocycles, highlighting the significance of these compounds in creating cyclic Reissert equivalent compounds and natural alkaloids (Li & Yang, 2005).
Alkylation in Amino Acid Synthesis
The alkylation at the 1-position of phenylalanine-derived precursors, as demonstrated by Huber and Seebach (1987), is a notable application in the synthesis of amino acid derivatives. Their work on the diastereoselective synthesis of tetrahydroisoquinolines is a pertinent example of the utility of these compounds in synthesizing enantiomerically pure amino acids (Huber & Seebach, 1987).
Marine Drug Synthesis
In the context of marine drug synthesis, Li et al. (2013) synthesized key intermediates for antitumor antibiotic tetrahydroisoquinoline natural products. Their work underscores the importance of these compounds in understanding the structure-activity relationships of potential antitumor agents (Li et al., 2013).
Properties
IUPAC Name |
tert-butyl (3R)-3-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBSVZLMTABKNG-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722028 | |
| Record name | tert-Butyl (3R)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444583-19-1 | |
| Record name | tert-Butyl (3R)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525628.png)


![4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525632.png)
![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1525633.png)
![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1525635.png)



![Benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B1525645.png)
methanone](/img/structure/B1525646.png)
![[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1525647.png)


